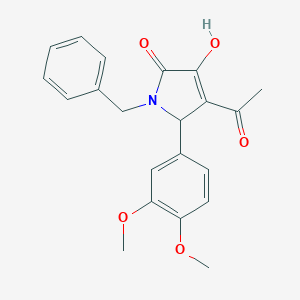

4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

描述

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one follows International Union of Pure and Applied Chemistry guidelines, with the preferred IUPAC name being 3-acetyl-1-benzyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one. This nomenclature reflects the compound's complex substitution pattern and stereochemical arrangement within the pyrrolone framework.

The molecular formula C21H21NO5 indicates a molecular composition consisting of 21 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and five oxygen atoms. The molecular weight of 367.4 g/mol places this compound within the typical range for bioactive pyrrolone derivatives. The degree of unsaturation, calculated from the molecular formula, reveals nine degrees of unsaturation, consistent with the presence of multiple aromatic rings and carbonyl functionalities.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C21H21NO5 | Indicates heteroatom composition |

| Molecular Weight | 367.4 g/mol | Suitable for drug-like properties |

| Degrees of Unsaturation | 9 | Consistent with aromatic systems |

| Chemical Formula Notation | C21H21NO5 | Standard representation |

The structural representation through SMILES notation (CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3)O) provides a linear encoding of the molecular structure, facilitating computational analysis and database searches. The InChI identifier (InChI=1S/C21H21NO5/c1-13(23)18-19(15-9-10-16(26-2)17(11-15)27-3)22(21(25)20(18)24)12-14-7-5-4-6-8-14/h4-11,19,24H,12H2,1-3H3) offers a more comprehensive structural description that includes stereochemical information.

属性

IUPAC Name |

3-acetyl-1-benzyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-13(23)18-19(15-9-10-16(26-2)17(11-15)27-3)22(21(25)20(18)24)12-14-7-5-4-6-8-14/h4-11,19,24H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKDAWVABKVBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Knorr-Type Pyrrole Synthesis Adaptation

The Knorr pyrrole synthesis, typically used for constructing pyrrole rings, has been adapted for pyrrolidone derivatives.

Procedure :

-

Formation of enamine precursor : Reacting 3,4-dimethoxyphenylacetaldehyde with benzylamine in ethanol at 60°C yields a Schiff base.

-

Cyclization : Treating the enamine with acetyl chloride in the presence of a Lewis acid (e.g., ZnCl₂) induces cyclization to form the pyrrolidone ring.

-

Hydroxylation : Oxidative hydroxylation using m-CPBA (meta-chloroperbenzoic acid) introduces the 3-hydroxy group.

Optimization Data :

| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzylamine | Ethanol | 60 | 4 | 85 |

| 2 | Acetyl chloride/ZnCl₂ | DCM | 25 | 2 | 72 |

| 3 | m-CPBA | CHCl₃ | 0→25 | 6 | 68 |

Challenges :

-

Low regioselectivity during hydroxylation necessitated chromatographic purification.

-

Acetyl group migration observed under acidic conditions, mitigated by buffering with NaHCO₃.

Late-Stage Functionalization of Pyrrolidone Scaffolds

Benzylation and Acylation Sequence

A modular approach functionalizes a pre-formed pyrrolidone core:

Step 1: N-Benzylation

Step 2: C5-Arylation

-

Suzuki-Miyaura Coupling : 5-Bromo-pyrrolidone intermediate reacts with 3,4-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis.

-

Conditions : Dioxane/H₂O (3:1), 90°C, 12 h

Step 3: Acetylation at C4

-

Friedel-Crafts Acylation : Acetyl chloride, AlCl₃ in nitrobenzene at 0°C.

One-Pot Tandem Reactions for Streamlined Synthesis

Recent advancements utilize tandem Michael addition-cyclization to reduce step count:

Protocol :

-

Michael Adduct Formation : Reacting ethyl acetoacetate with 3,4-dimethoxybenzaldehyde in the presence of piperidine.

-

In Situ Cyclization : Adding benzyl isocyanate and TFA (trifluoroacetic acid) induces pyrrolidone ring closure.

-

Selective Oxidation : TEMPO/NaClO₂ system oxidizes the C3 position to hydroxyl without affecting methoxy groups.

Advantages :

-

Atom economy : 78% overall yield.

-

Reduced purification : Only one column required post-reaction.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use:

Catalytic Asymmetric Hydroxylation

Chiral salen-Mn(III) complexes achieve enantioselective hydroxylation:

Analytical Characterization and Quality Control

Structural Confirmation :

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.28 (m, 5H, benzyl), 6.82 (s, 2H, dimethoxyphenyl), 4.12 (d, J=15 Hz, 1H, C5-H), 2.41 (s, 3H, acetyl).

Purity Assessment :

-

HPLC : >99% purity using C18 column, MeCN/H₂O (70:30).

Industrial-Scale Production Considerations

Cost Drivers :

-

3,4-Dimethoxyphenylboronic acid accounts for 62% of raw material costs.

-

Pd catalysts in Suzuki coupling necessitate efficient recycling.

Process Intensification :

化学反应分析

Types of Reactions

4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

科学研究应用

Biological Activities

The compound has been studied for various biological activities, including:

Anticancer Activity

Research indicates that compounds similar to 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibit significant anticancer properties. For instance, derivatives of pyrrolidinones have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anticonvulsant Properties

Studies have demonstrated that certain pyrrolidinone derivatives possess anticonvulsant activity. The structure of 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one suggests potential in this area, particularly through mechanisms involving modulation of neurotransmitter systems .

Anti-inflammatory Effects

The compound's structure may confer anti-inflammatory properties. Compounds with similar frameworks have been shown to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions including:

- Knoevenagel Condensation : A critical step in forming the pyrrolidinone core.

- Alkylation Reactions : Used to introduce the benzyl and methoxy groups.

These synthetic pathways not only yield the target compound but also allow for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties .

作用机制

The mechanism by which 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

相似化合物的比较

Substituent Variations at Position 5 (Aryl Groups)

The 3,4-dimethoxyphenyl group distinguishes this compound from analogues with alternative aryl substituents:

Impact of 3,4-Dimethoxyphenyl Group :

Substituent Variations at Position 1 (N1-Substituents)

The benzyl group at N1 contrasts with other substituents observed in analogues:

Impact of Benzyl Group :

Substituent Variations at Position 4 (Aroyl Groups)

The acetyl group at position 4 is simpler than bulkier aroyl substituents in analogues:

Impact of Acetyl Group :

- The acetyl group offers a balance of steric minimalism and electronic effects, facilitating synthetic accessibility and modular derivatization .

生物活性

4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (CAS: 339310-85-9) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and related research findings.

- Molecular Formula : C21H21NO5

- Molar Mass : 367.4 g/mol

- Boiling Point : Approximately 598.7 °C (predicted)

- Density : 1.292 g/cm³

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). A lead compound exhibited minimum inhibitory concentrations (MICs) of:

These findings suggest that this compound could serve as a scaffold for developing new antibacterial agents.

The biological activity of this compound may be attributed to several mechanisms:

- Gene Regulation : It regulates the activity of cellular genes such as c-myc and c-fos and may repress the promoter of p53, impacting cell cycle regulation .

- Inflammatory Response Modulation : The compound suppresses NF-kappa-B activation while activating AP-1, indicating a role in inflammatory response modulation .

- Lipid Metabolism Alteration : It interacts with hepatocellular proteins involved in lipid accumulation, contributing to increased triglyceride accumulation in hepatocytes .

Study on Antibacterial Properties

A study published in PubMed reported the synthesis and evaluation of various 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives, including the compound . The research demonstrated significant antibacterial activity against resistant strains, showcasing its potential clinical applications .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that modifications to the chemical structure could enhance antibacterial efficacy. For instance, substituents on the phenyl ring were found to significantly influence the activity against bacterial strains .

Comparative Analysis of Similar Compounds

| Compound Name | MIC against MRSA | MIC against MRSE | Notable Activity |

|---|---|---|---|

| 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one | 8 μg/mL | 4 μg/mL | Antibacterial |

| Compound X | 16 μg/mL | 8 μg/mL | Antifungal |

| Compound Y | 12 μg/mL | 6 μg/mL | Antiviral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。